An In-depth Technical Guide to 2,4-Dihydroxybenzenepropanoic Acid: Chemical Properties and Biological Significance
An In-depth Technical Guide to 2,4-Dihydroxybenzenepropanoic Acid: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzenepropanoic acid, also known as 3-(2,4-dihydroxyphenyl)propanoic acid or hydroumbellic acid, is a phenolic acid that has garnered interest in the scientific community for its notable chemical properties and biological activities. This technical guide provides a comprehensive overview of its core chemical characteristics, experimental protocols for its synthesis and analysis, and its roles as a tyrosinase inhibitor and a potential therapeutic agent in Coenzyme Q10 deficiencies.
Core Chemical Properties
2,4-Dihydroxybenzenepropanoic acid is a solid, brown to orange compound.[1] Its chemical structure consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 4, and a propanoic acid group at position 1.
Physicochemical Data
A summary of the key physicochemical properties of 2,4-Dihydroxybenzenepropanoic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Melting Point | 158-162 °C | [3] |
| Water Solubility | 3.22 g/L (Predicted) | [4] |
| logP | 0.99 (ALOGPS) | |
| pKa (Strongest Acidic) | 3.82 (Predicted) | |
| CAS Number | 5631-68-5 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,4-Dihydroxybenzenepropanoic acid.
Mass Spectrometry: The mass spectrum of 2,4-Dihydroxybenzenepropanoic acid shows characteristic fragmentation patterns for carboxylic acids, including the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. A notable fragmentation involves the cleavage of the bond next to the carbonyl group.
| Technique | Key Peaks/Features |
| GC-MS | Top 5 Peaks (m/z): 267.0, 268.0, 133.0, 398.0, 265.0 |
| FTIR (KBr Wafer) | Characteristic peaks for O-H stretching (phenolic and carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C bending. |
| ¹³C NMR | Data available from Maybridge Chemical Company Ltd. |
| ¹H NMR | Data available. |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of 2,4-Dihydroxybenzenepropanoic acid in a laboratory setting.
Synthesis of 3-(2,4-dihydroxyphenyl)propanoic acid
A plausible synthetic route for 3-(2,4-dihydroxyphenyl)propanoic acid involves a Perkin reaction of 2,4-dihydroxybenzaldehyde with malonic acid, followed by a reduction step.
Step 1: Perkin Reaction
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2,4-dihydroxybenzaldehyde, malonic acid, and pyridine.
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Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
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Heating: Heat the reaction mixture to 80-85°C for one hour, and then increase the temperature to reflux (109-115°C) for an additional three hours.
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Work-up: After cooling, pour the reaction mixture into cold water and acidify with concentrated hydrochloric acid to precipitate the crude unsaturated acid product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent like methyl ethyl ketone.
Step 2: Reduction of the Unsaturated Acid
The resulting unsaturated acid can be reduced to 3-(2,4-dihydroxyphenyl)propanoic acid using a standard hydrogenation reaction, for example, with hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.
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Solvent Selection: Choose a solvent in which 2,4-Dihydroxybenzenepropanoic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are potential candidates.
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Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.
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Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
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Isolation: Collect the purified crystals by vacuum filtration.
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Drying: Dry the crystals in a vacuum oven or desiccator.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis and purification of 2,4-Dihydroxybenzenepropanoic acid and its isomers.
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Column: A C18 column is commonly used for the separation of phenolic acids.
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Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer), often with the addition of a small amount of acid like formic acid to improve peak shape.
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Detection: UV detection at a wavelength of around 255 nm is suitable for aromatic acids.
Biological Activities and Signaling Pathways
2,4-Dihydroxybenzenepropanoic acid exhibits significant biological activities, primarily as a tyrosinase inhibitor and in the context of Coenzyme Q10 biosynthesis.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. 2,4-Dihydroxybenzenepropanoic acid has been identified as a potent and competitive inhibitor of tyrosinase. The inhibitory mechanism likely involves the binding of the phenolic acid to the active site of the enzyme, preventing the binding of its natural substrate, L-tyrosine.
Role in Coenzyme Q10 Biosynthesis and COQ6 Mutations
Mutations in the COQ6 gene, which encodes an enzyme essential for Coenzyme Q10 (CoQ10) biosynthesis, can lead to a severe condition known as steroid-resistant nephrotic syndrome. 2,4-dihydroxybenzoic acid, a close structural analog and potential precursor of 2,4-Dihydroxybenzenepropanoic acid, has been shown to rescue CoQ10 deficiency caused by COQ6 mutations. It is believed to bypass the defective enzymatic step in the CoQ10 biosynthesis pathway.
The workflow for investigating the therapeutic potential of 2,4-dihydroxybenzoic acid in CoQ6 deficiency typically involves several key experimental stages.
The proposed mechanism involves 2,4-dihydroxybenzoic acid serving as an alternative substrate that can be processed by the subsequent enzymes in the CoQ10 pathway, thus bypassing the non-functional COQ6 enzyme.
Conclusion
2,4-Dihydroxybenzenepropanoic acid is a multifaceted molecule with distinct chemical properties and promising biological activities. Its role as a tyrosinase inhibitor suggests its potential application in dermatology and cosmetology. Furthermore, the ability of its precursor, 2,4-dihydroxybenzoic acid, to ameliorate the effects of certain genetic mutations in the Coenzyme Q10 biosynthesis pathway opens up new avenues for therapeutic interventions in related metabolic disorders. Further research into the detailed mechanisms of action and the development of robust synthetic and analytical protocols will be crucial for fully realizing the potential of this compound in various scientific and medical fields.
